molecular formula C23H25N7O3 B6554620 2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1170594-76-9

2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide

カタログ番号: B6554620
CAS番号: 1170594-76-9
分子量: 447.5 g/mol
InChIキー: CEBLLPVPLUHVHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1H-pyrazole core substituted at position 5 with an amino group, position 3 with an ethylamino group, and position 4 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. The pyrazole is linked via an acetamide bridge to a 4-methylphenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability, while the ethylamino and 4-methoxyphenyl groups may influence solubility and target binding .

特性

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)15-7-11-17(32-3)12-8-15)20(24)30(28-22)13-18(31)26-16-9-5-14(2)6-10-16/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBLLPVPLUHVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound features a complex structure comprising multiple functional groups, which contribute to its biological activity. The oxadiazole and pyrazole moieties are particularly notable for their roles in medicinal chemistry, often associated with anti-cancer and anti-inflammatory activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to the target molecule. For instance:

  • In vitro Studies : A related oxadiazole derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 14 µM, indicating strong potential for further development as an anticancer agent .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation. Specifically, compounds containing oxadiazole rings have been shown to inhibit focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer metastasis and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Research on similar derivatives has indicated:

  • Inhibition of Bacterial Growth : Some derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing promising antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been noted:

  • Cytokine Inhibition : Compounds with similar structures have been reported to reduce levels of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in inflammatory diseases .

Case Studies

StudyFindingsReference
Evren et al. (2019)Developed novel thiazole derivatives with anticancer activity against NIH/3T3 and A549 cells; highlighted structure-activity relationships (SAR).
KILIC-KURT et al. (2020)Investigated oxadiazole derivatives showing potent inhibitory activity against VEGFR-2; IC50 values as low as 11 nM were reported.
MDPI Study (2024)Explored pyrrole-benzamide derivatives demonstrating antibacterial activity; MIC values compared favorably to established antibiotics.

類似化合物との比較

Pyrazole-Oxadiazole Derivatives

  • Compound from : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide Key Differences:
  • Position 3 substituent: Methylsulfanyl (lipophilic) vs.
  • Acetamide group: 2-Chloro-4-methylphenyl vs. 4-methylphenyl in the target.

Pyrazole-Acetamide Variants

  • Compound from : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Key Differences:
  • Position 3 substituent: Cyano group (electron-withdrawing) vs. ethylamino (electron-donating).
  • Acetamide linkage: Chlorophenyl vs. 4-methylphenyl.

Triazole-Sulfanyl Analogues

  • Compound from : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
    • Key Differences :
  • Core heterocycle: 1,2,4-Triazole vs. pyrazole.

Pharmacological Activity Comparisons

Anti-Proliferative Activity

  • Hydroxyacetamide Derivatives (): Compounds with hydroxyacetamide moieties (e.g., FP1–12) exhibit IC₅₀ values ranging from 8–25 μM against cancer cell lines.
  • Indazole Analogues (): N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide derivatives show moderate anti-proliferative activity (IC₅₀ ~10–50 μM). The pyrazole-oxadiazole core in the target compound could offer superior kinase selectivity .

Anti-Exudative and Anti-Inflammatory Effects

  • Triazole Derivatives (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrate 60–80% inhibition of inflammation in rodent models. The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory efficacy through COX-2 modulation .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Core Structure Position 3 Substituent Acetamide Group logP (Estimated)
Target Compound Pyrazole-Oxadiazole Ethylamino N-(4-methylphenyl) 2.8
Compound Pyrazole-Oxadiazole Methylsulfanyl N-(2-chloro-4-methylphenyl) 3.5
Compound Pyrazole Cyano N-(4-chlorophenyl) 3.2
Compound Triazole Sulfanyl N-(2-ethoxyphenyl) 2.9

Table 2. Activity Profiles of Analogues

Compound Biological Activity IC₅₀/Inhibition (%) Reference
Target Compound Kinase Inhibition (hypothesized) N/A
(FP1–12) Anti-Proliferative 8–25 μM
(Triazole Derivatives) Anti-Exudative 60–80%
(Indazole Analogues) Anti-Proliferative 10–50 μM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。